molecular formula C27H24Cl2N6O2S B13396212 2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide CAS No. 9025-38-1

2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide

Cat. No.: B13396212
CAS No.: 9025-38-1
M. Wt: 567.5 g/mol
InChI Key: XYPIAYUDRKWEQO-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes chlorophenyl, phenyl, dihydropyrazol, sulfonylimino, cyanoethyl, and methylethanimidamide groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the dihydropyrazol core, followed by the introduction of chlorophenyl and phenyl groups. The sulfonylimino group is then added, and the final steps involve the incorporation of the cyanoethyl and methylethanimidamide groups. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: As a probe to study biological processes and interactions at the molecular level.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials, catalysts, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide include:

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

CAS No.

9025-38-1

Molecular Formula

C27H24Cl2N6O2S

Molecular Weight

567.5 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide

InChI

InChI=1S/C27H24Cl2N6O2S/c1-34(17-5-16-30)26(31)27(33-38(36,37)23-14-12-22(29)13-15-23)35-18-24(19-6-3-2-4-7-19)25(32-35)20-8-10-21(28)11-9-20/h2-4,6-15,24,31H,5,17-18H2,1H3

InChI Key

XYPIAYUDRKWEQO-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C(=N)C(=NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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